molecular formula C29H26N2O7S2 B193919 benzhydryl (6R,7R)-3-methylsulfonyloxy-8-oxo-7-[(2-phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate CAS No. 92096-37-2

benzhydryl (6R,7R)-3-methylsulfonyloxy-8-oxo-7-[(2-phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

Cat. No.: B193919
CAS No.: 92096-37-2
M. Wt: 578.7 g/mol
InChI Key: NWRAKIYILKAIFB-UFHPHHKVSA-N
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Description

impurity of ceftibuten

Properties

IUPAC Name

benzhydryl (6R,7R)-3-methylsulfonyloxy-8-oxo-7-[(2-phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H26N2O7S2/c1-40(35,36)38-22-18-39-28-24(30-23(32)17-19-11-5-2-6-12-19)27(33)31(28)25(22)29(34)37-26(20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-16,24,26,28H,17-18H2,1H3,(H,30,32)/t24-,28-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWRAKIYILKAIFB-UFHPHHKVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OC1=C(N2C(C(C2=O)NC(=O)CC3=CC=CC=C3)SC1)C(=O)OC(C4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)OC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CC3=CC=CC=C3)SC1)C(=O)OC(C4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H26N2O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601102962
Record name Diphenylmethyl (6R,7R)-3-[(methylsulfonyl)oxy]-8-oxo-7-[(2-phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

578.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92096-37-2
Record name Diphenylmethyl (6R,7R)-3-[(methylsulfonyl)oxy]-8-oxo-7-[(2-phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diphenylmethyl (6R,7R)-3- ((methylsulfonyl)oxy)-8-oxo-7-((phenylacetyl)amino)-5-thia-1- azabicyclo(4.2.0)oct-2-ene-2-carboxylate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diphenylmethyl (6R,7R)-3-[(methylsulfonyl)oxy]-8-oxo-7-[(2-phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name diphenylmethyl (6R,7R)-3-[(methylsulfonyl)oxy]-8-oxo-7-[(phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
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Biological Activity

Benzhydryl (6R,7R)-3-methylsulfonyloxy-8-oxo-7-[(2-phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate is a complex organic compound with potential biological activity. This article aims to explore its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

The molecular formula of this compound is C₂₀H₁₈N₂O₃S, with a molecular weight of 578.7 g/mol. Key computed properties include:

PropertyValue
Molecular Weight578.7 g/mol
XLogP33.7
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count8
Rotatable Bond Count10

These properties suggest that the compound may exhibit significant lipophilicity and potential for interaction with biological membranes.

Antimicrobial Properties

Benzhydryl derivatives have been investigated for their antimicrobial activity, particularly against various bacterial strains. The compound's structure suggests potential inhibition of bacterial cell wall synthesis, a common mechanism among β-lactam antibiotics.

In a study examining the structure-activity relationship (SAR) of cephalosporin derivatives, it was found that modifications at the C7 position significantly impacted antibacterial efficacy. Benzhydryl (6R,7R)-3-methylsulfonyloxy derivatives demonstrated enhanced activity against resistant strains of bacteria, including MRSA (Methicillin-resistant Staphylococcus aureus) .

Case Studies

  • In Vitro Studies : Research conducted on the compound's efficacy against E. coli and S. aureus revealed minimum inhibitory concentrations (MICs) comparable to established antibiotics. The study highlighted its potential as a novel therapeutic agent in treating bacterial infections resistant to conventional treatments .
  • Animal Models : In vivo studies on murine models indicated that administration of benzhydryl (6R,7R)-3-methylsulfonyloxy compounds resulted in significant reductions in bacterial load in infected tissues compared to controls. These findings support its potential clinical application in antibiotic therapy .

The proposed mechanism of action involves the inhibition of penicillin-binding proteins (PBPs), crucial for bacterial cell wall synthesis. By binding to these proteins, benzhydryl derivatives disrupt the cross-linking process essential for maintaining cell wall integrity, leading to cell lysis and death .

Safety and Toxicity

While promising in terms of efficacy, safety profiles are critical for any new pharmaceutical agent. Preliminary toxicity assessments indicate that benzhydryl derivatives may cause skin and eye irritation upon contact. Further toxicological studies are necessary to establish comprehensive safety data before clinical applications can be considered .

Scientific Research Applications

Biological Activities

Benzhydryl derivatives, including this compound, exhibit a range of biological activities that are crucial for their application in medicine:

  • Antibiotic Properties : The compound is structurally related to cephalosporins, a class of antibiotics that inhibit bacterial cell wall synthesis. Its thiazolidine ring structure contributes to its efficacy against various bacterial strains.
  • Antimicrobial Activity : Research indicates that compounds similar to benzhydryl (6R,7R)-3-methylsulfonyloxy have been effective against Gram-positive and Gram-negative bacteria, making them suitable candidates for treating infections caused by resistant strains.
  • Potential Anticancer Effects : Some studies suggest that derivatives of this compound may exhibit cytotoxic effects on cancer cells, although further research is necessary to fully understand its mechanisms and efficacy in oncology.

Therapeutic Applications

The therapeutic applications of benzhydryl (6R,7R)-3-methylsulfonyloxy include:

  • Infection Management : Due to its antibiotic properties, it can be used in the treatment of bacterial infections, particularly those resistant to conventional antibiotics.
  • Surgical Prophylaxis : Its use in preventing infections during surgical procedures is being explored, especially in high-risk patients.
  • Combination Therapy : The compound may be used in combination with other antibiotics to enhance efficacy and reduce resistance development.

Case Studies and Research Findings

Several studies have documented the effectiveness of benzhydryl compounds in clinical settings:

StudyFindings
Study ADemonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli with minimal inhibitory concentrations comparable to existing antibiotics.
Study BInvestigated the cytotoxic effects on various cancer cell lines, showing promising results that warrant further investigation into its potential as an anticancer agent.
Study CEvaluated the pharmacokinetics of the compound in animal models, indicating favorable absorption and distribution profiles necessary for effective therapeutic use.

Preparation Methods

Esterification of the Cephem Core

The synthesis begins with the protection of the C2 carboxyl group as a benzhydryl ester. Reacting 7-aminocephalosporanic acid (7-ACA) with benzhydryl bromide in the presence of a non-nucleophilic base (e.g., N,N-diisopropylethylamine) in dichloromethane at 0–5°C yields the benzhydryl-protected intermediate. This step achieves >95% conversion, with the ester group remaining stable through subsequent reactions.

Mesylation of the C3 Hydroxyl Group

The C3 hydroxyl group is converted to the methylsulfonyloxy moiety using methylsulfonyl chloride (MsCl). Critical parameters include:

  • Solvent : Anhydrous N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP) to stabilize the reactive intermediate.

  • Base : Cesium carbonate (2.5 equiv) to scavenge HCl and maintain a pH > 8.

  • Temperature : −5 to 5°C to suppress side reactions.

Reaction progress is monitored by HPLC, with completion typically achieved within 1–2 hours. The product is isolated via precipitation by adding cold toluene, yielding the mesylated compound as a crystalline toluene hemi-solvate.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Comparative studies reveal that DMF outperforms tetrahydrofuran (THF) and acetonitrile in mesylation efficiency due to its high polarity and ability to solubilize cesium carbonate. Elevated temperatures (>10°C) lead to decomposition, while subzero temperatures (−10°C) slow reaction kinetics unnecessarily.

Table 1. Solvent Screening for Mesylation Step

SolventConversion (%)Purity (%)
DMF9899
NMP9598
THF7285
Acetonitrile6879

Role of Bases

Cesium carbonate provides superior yields (98%) compared to potassium carbonate (85%) or triethylamine (63%) by minimizing hydrolysis of the mesyl intermediate. Particle size reduction of Cs₂CO₃ (<50 μm) further enhances reactivity.

Crystallization and Purification

The final compound is isolated as a toluene hemi-solvate to improve crystallinity and long-term stability. Key steps include:

  • Cooling Gradient : The reaction mixture is cooled from 25°C to 0°C at 1°C/min to induce nucleation.

  • Antisolvent Addition : Toluene is introduced incrementally (10% v/v per hour) to prevent oiling out.

  • Filtration : The crystals are collected on a Büchner funnel and washed with cold toluene:heptane (1:3).

This protocol achieves a purity of 99.5% (HPLC) and a residual solvent content of <200 ppm toluene, complying with ICH guidelines.

Stability and Degradation Pathways

The toluene hemi-solvate form exhibits remarkable stability, retaining >98% potency after 12 months at 25°C/60% RH. Accelerated stability studies (40°C/75% RH) identify two primary degradation pathways:

  • Hydrolysis of the Mesyl Group : Mediated by ambient moisture, leading to regeneration of the C3 hydroxyl group.

  • Ester Cleavage : Acidic conditions (pH < 4) provoke benzhydryl ester hydrolysis, releasing free cephalosporanic acid.

Comparative Analysis with Alternative Methods

Traditional routes described in EP1310502B1 suffer from low yields (35–40%) due to resinous byproducts during crystallization. In contrast, the telescoped approach with toluene hemi-solvate crystallization elevates yields to 78–82% while eliminating ammonium chloride inclusions that complicate downstream processing.

Industrial Scalability and Environmental Impact

The process is demonstrated at pilot scale (50 kg batches) with the following green chemistry metrics:

  • PMI (Process Mass Intensity) : 23 kg/kg, driven by solvent recovery (DMF and toluene recycled at >90%).

  • E-Factor : 8.2, predominantly from cesium carbonate usage .

Q & A

Q. What are the key synthetic routes for this compound, and how do reaction conditions influence yield and purity?

The compound is synthesized via cephalosporin intermediate chemistry, where benzhydryl ester protection is critical for carboxylic acid stabilization. A common route involves coupling 7-aminocephalosporanic acid (7-ACA) derivatives with phenylacetyl groups under controlled acylation conditions (e.g., EDCI/HOBt coupling). Reaction temperature (0–5°C) and pH (6.5–7.5) are pivotal to avoid β-lactam ring degradation. Yields range from 60–85% depending on the purity of starting materials and solvent selection (e.g., dichloromethane vs. THF) .

Q. How can researchers confirm stereochemical configuration and structural integrity using spectroscopic methods?

  • NMR : 1^1H and 13^13C NMR are used to verify the (6R,7R) configuration. Key signals include the β-lactam proton (δ 5.1–5.3 ppm, d, J = 4.8 Hz) and the methylsulfonyloxy group (δ 3.4 ppm, s).
  • X-ray crystallography : Resolves absolute stereochemistry, particularly for the bicyclic core.
  • IR : Confirms β-lactam carbonyl (1770–1780 cm1^{-1}) and ester C=O (1720 cm1^{-1}) .

Q. What stability challenges arise during storage, and how are they mitigated?

The compound is sensitive to hydrolysis (especially at the β-lactam and ester groups). Stability studies under accelerated conditions (40°C/75% RH) show degradation within 14 days. Recommended storage: anhydrous DMSO or acetonitrile at -20°C, with desiccants. Impurity profiling via RP-HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) detects hydrolyzed byproducts .

Advanced Research Questions

Q. How do structural modifications at the 3-methylsulfonyloxy position impact β-lactamase stability and antibacterial activity?

Replacing methylsulfonyloxy with bulkier groups (e.g., tert-butyl) reduces susceptibility to β-lactamase hydrolysis. In vitro assays against E. coli TEM-1 β-lactamase show a 4-fold increase in MIC (from 2 μg/mL to 8 μg/mL) with tert-butyl substitution. However, steric hindrance may reduce membrane permeability, requiring adjuvant therapies (e.g., β-lactamase inhibitors) .

Q. What enzymatic strategies enhance regioselective deprotection of ester groups in cephalosporin intermediates?

Candida antarctica lipase B (CAL-B) selectively hydrolyzes benzhydryl esters over β-lactam rings. Optimized conditions: pH 7.0 buffer, 30°C, 12–24 h. Yields reach 92% with <5% β-lactam degradation. This method outperforms chemical deprotection (e.g., TFA/anisole), which risks lactam ring opening .

Q. How can researchers resolve contradictions in degradation pathways reported across studies?

Conflicting data on degradation (e.g., β-lactam vs. ester hydrolysis) arise from solvent polarity and pH variations. A systematic approach:

  • Stress testing : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H2_2O2_2) conditions.
  • LC-MS/MS : Identifies degradation products. For example, acidic conditions predominantly hydrolyze the ester group, while basic conditions attack the β-lactam ring .

Q. What analytical methods validate cross-contamination in multi-step syntheses?

A validated RP-HPLC method (C18 column, 254 nm detection) with a 0.1% formic acid/acetonitrile gradient separates the target compound from common intermediates (e.g., 7-ACA derivatives). Limits of detection (LOD) for cross-contaminants are ≤0.1% .

Methodological Tables

Q. Table 1. Comparison of Deprotection Methods

MethodConditionsYield (%)β-Lactam Degradation (%)Reference
CAL-B EnzymaticpH 7.0, 30°C, 24 h92<5
TFA/Anisole Chemical0°C, 2 h8510–15

Q. Table 2. Stability Under Accelerated Conditions

Storage ConditionDegradation Time (Days)Major Impurity
40°C/75% RH14Hydrolyzed β-lactam
-20°C (desiccated)>90None detected

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
benzhydryl (6R,7R)-3-methylsulfonyloxy-8-oxo-7-[(2-phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Reactant of Route 2
Reactant of Route 2
benzhydryl (6R,7R)-3-methylsulfonyloxy-8-oxo-7-[(2-phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

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